An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic acid (CAS: 34956-29-1): Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-(3-Formylphenyl)acetic acid (CAS: 34956-29-1): Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-(3-Formylphenyl)acetic acid, a key bifunctional building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis with mechanistic rationale, robust analytical characterization, and its strategic applications, particularly in the construction of complex Active Pharmaceutical Ingredients (APIs).
Compound Identification and Physicochemical Properties
2-(3-Formylphenyl)acetic acid is an aromatic compound possessing both a carboxylic acid and an aldehyde functional group. This unique meta-substitution pattern makes it a versatile intermediate for introducing a formylphenyl acetic acid moiety into larger molecules.
Below is the chemical structure of 2-(3-Formylphenyl)acetic acid, rendered using Graphviz.
Caption: Figure 1. Chemical Structure of 2-(3-Formylphenyl)acetic acid
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 34956-29-1 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [2][3] |
| Molecular Weight | 164.16 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 92-94 °C | [4] |
| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |
| pKa | 4.19 ± 0.10 (Predicted) | [4] |
| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [4] |
| SMILES | O=C(O)CC1=CC=CC(C=O)=C1 | [2] |
Synthesis and Mechanistic Insights
A common and effective route for the synthesis of 2-(3-Formylphenyl)acetic acid starts from the readily available precursor, 2-(m-tolyl)acetic acid. This multi-step process leverages classic organic reactions, each chosen for its specific and reliable transformation.
Caption: Figure 2. Synthetic workflow from 2-(m-tolyl)acetic acid.
Detailed Experimental Protocol
The following protocol is a self-validating system adapted from established literature procedures.[6]
Step 1: Synthesis of 3-(Bromomethyl)phenylacetic acid (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(m-tolyl)acetic acid in chloroform.
-
Radical Initiation: Add N-bromosuccinimide (NBS).
-
Causality Explanation: NBS is the reagent of choice for benzylic bromination. Under reflux conditions, radical initiators (often present as impurities or added, e.g., AIBN) generate a bromine radical. This radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzylic radical. This ensures the reaction occurs at the desired methyl group and not on the aromatic ring.
-
-
Reaction: Heat the mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. The resulting crude 3-(bromomethyl)phenylacetic acid is typically used in the next step without extensive purification.
Step 2: Synthesis of 2-(3-Formylphenyl)acetic acid (Final Product)
-
Sommelet Reaction Setup: Dissolve the crude intermediate from Step 1 in a 1:1 mixture of ethanol and water. Add hexamethylenetetramine (hexamine).
-
Causality Explanation: This is the core of the Sommelet reaction. The benzylic bromide is a good electrophile and reacts with hexamine, a nucleophile, via an Sₙ2 reaction to form a stable quaternary ammonium salt. This salt is key as it prevents side reactions like dimerization and is the direct precursor to the aldehyde.
-
-
Salt Formation: Heat the mixture to reflux for 4 hours to ensure complete formation of the hexaminium salt.
-
Hydrolysis: While maintaining reflux, cautiously and slowly add concentrated hydrochloric acid. Continue to reflux for an additional 30 minutes.
-
Causality Explanation: The acidic aqueous conditions hydrolyze the hexaminium salt. The complex mechanism involves the release of the benzylamine moiety, which is further hydrolyzed to the corresponding aldehyde, ammonia, and formaldehyde. This method is advantageous as it provides a mild route to the aldehyde, avoiding over-oxidation to the carboxylic acid which can occur with stronger oxidizing agents.
-
-
Purification:
-
Cool the reaction to room temperature and perform a liquid-liquid extraction with water and dichloromethane.
-
Dissolve the residue from the organic phase in a saturated aqueous solution of sodium bicarbonate. This deprotonates the carboxylic acid, moving the desired product into the aqueous phase as a salt.
-
Wash the aqueous phase with dichloromethane to remove any non-acidic organic impurities.
-
Acidify the aqueous phase with 2M HCl to a pH < 2. This re-protonates the carboxylate, causing the final product to precipitate or become extractable.
-
Extract the product into dichloromethane, dry the combined organic layers, and remove the solvent in vacuo to yield 2-(3-formylphenyl)acetic acid as an off-white solid.[6] A typical yield for this process is around 62%.[6]
-
Analytical Characterization
Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized compound. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provides an unambiguous structural confirmation.
| Technique | Data | Interpretation | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ 10.01 (s, 1H), 7.84-7.79 (m, 2H), 7.60-7.48 (m, 2H), 3.75 (s, 2H) | δ 10.01: Singlet for the highly deshielded aldehyde proton (CHO).δ 7.84-7.48: Multiplets characteristic of the protons on the meta-substituted benzene ring.δ 3.75: Singlet for the two benzylic protons of the acetic acid methylene group (CH₂). | [6] |
| LCMS | [M+H]⁺ = 165 | The mass-to-charge ratio corresponds to the protonated molecule (C₉H₈O₃ + H⁺), confirming the molecular weight of 164.16 g/mol . | [6] |
The combination of these spectral features provides a unique fingerprint for 2-(3-formylphenyl)acetic acid, serving as a self-validating system for its identity. The distinct chemical shift of the aldehyde proton, the singlet for the methylene protons, and the correct molecular ion peak are all necessary and sufficient for structural confirmation.
Applications in Research and Drug Development
The utility of 2-(3-formylphenyl)acetic acid stems from its bifunctional nature, allowing for orthogonal chemical transformations. The carboxylic acid can undergo esterification or amidation, while the aldehyde is available for reactions such as reductive amination, Wittig reactions, or the formation of heterocycles.
-
Pharmaceutical Intermediate: It is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5] Its structure is often incorporated into larger, more complex APIs where an aromatic core with specific exit vectors is required.[5]
-
Protein Degrader Building Block: Notably, this compound is classified as a building block for protein degraders.[1] In the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules are required to simultaneously bind to a target protein and an E3 ubiquitin ligase. The aldehyde and carboxylic acid handles on this molecule provide ideal points for linking to other parts of the PROTAC scaffold.
Caption: Figure 3. Logical role as a core scaffold in complex molecules.
-
Heterocycle Synthesis: The aldehyde functionality is a key precursor for condensation reactions with amines, hydrazines, or hydroxylamines to construct a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.
Safety and Handling
As with any laboratory chemical, proper handling and storage are paramount to ensure safety.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Storage | Store in a freezer under an inert atmosphere (-20°C). | [4] |
References
-
2-(3-Formylphenyl)Acetic Acid | 34956-29-1 . Appchem. [Link]
-
2-(3-Formylphenyl)acetic acid . MySkinRecipes. [Link]
-
2-(3-Formylphenyl)acetic acid - [F51625] . Synthonix. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. appchemical.com [appchemical.com]
- 3. Synthonix, Inc > 34956-29-1 | 2-(3-Formylphenyl)acetic acid [synthonix.com]
- 4. (3-ForMyl-phenyl)-acetic acid | 34956-29-1 [chemicalbook.com]
- 5. 2-(3-Formylphenyl)acetic acid [myskinrecipes.com]
- 6. (3-ForMyl-phenyl)-acetic acid synthesis - chemicalbook [chemicalbook.com]
